molecular formula C36H44N4O7S B8196852 Fmoc-N-Me-HoArg(pbf)-OH

Fmoc-N-Me-HoArg(pbf)-OH

Cat. No.: B8196852
M. Wt: 676.8 g/mol
InChI Key: DMYRTAYAYQTZHC-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-HoArg(pbf)-OH: is a synthetic derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-HoArg(pbf)-OH typically involves the following steps:

    Fmoc Protection: The amino group of arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions during peptide synthesis.

    Methylation: The guanidine group of arginine is methylated to form N-methylarginine.

    Hydroxy Protection: The hydroxyl group is protected using a suitable protecting group.

    Pbf Protection: The guanidine group is further protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The protective groups (Fmoc, Pbf) can be removed under specific conditions to reveal the functional groups for further reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.

    Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.

Major Products:

    Peptides: The primary products formed from reactions involving Fmoc-N-Me-HoArg(pbf)-OH are peptides with specific sequences and functionalities.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-N-Me-HoArg(pbf)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.

Biology:

    Protein Engineering: The compound is used to create modified peptides and proteins for studying biological processes and developing new biomolecules.

Medicine:

    Drug Development: Peptides synthesized using this compound are explored for their potential as therapeutic agents in various diseases.

Industry:

    Biotechnology: The compound is used in the production of peptide-based materials and bioconjugates for industrial applications.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-N-Me-HoArg(pbf)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

    Fmoc-Arg(pbf)-OH: A similar compound without the methylation and hydroxyl protection.

    Fmoc-N-Me-Arg(pbf)-OH: A similar compound without the hydroxyl protection.

Uniqueness:

    Fmoc-N-Me-HoArg(pbf)-OH: is unique due to its combination of protective groups, which allows for selective reactions and the synthesis of complex peptides with specific functionalities.

Properties

IUPAC Name

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYRTAYAYQTZHC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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